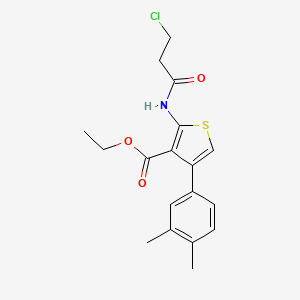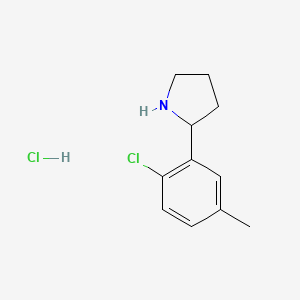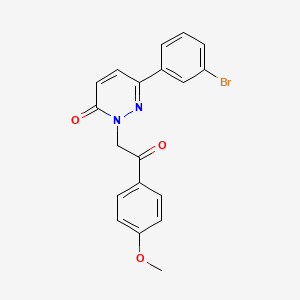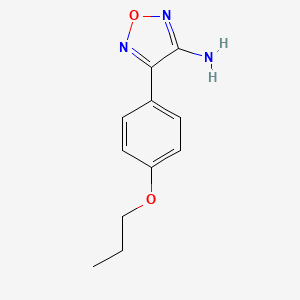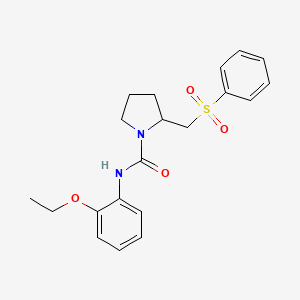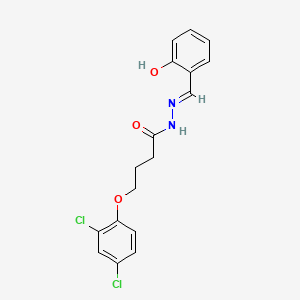
(E)-4-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)butanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a hydroxybenzylidene moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
作用机制
Target of Action
The primary target of (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide, also known as 2,4-Dichlorophenoxyacetic acid (2,4-D), is the plant hormone auxin . This compound mimics the natural auxin indole-3-acetic acid (IAA), and is used as a plant growth regulator .
Biochemical Pathways
The affected pathways primarily involve the disruption of normal plant growth and development. The compound’s auxin-like activity can lead to abnormal growth, senescence, and plant death . The identification of auxin receptors, auxin transport carriers, transcription factors response to auxin, and cross-talk among phytohormones have shed light on the molecular action mode of 2,4-D as a herbicide .
Pharmacokinetics
It is known that 2,4-d is slightly soluble in water and more soluble in organic solvents . This suggests that its bioavailability may be influenced by the solvent used for its application.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of normal plant growth and development. This can lead to abnormal growth, senescence, and plant death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy as a herbicide can be influenced by the type of plant (it kills dicots without affecting monocots ) and the dosage used . Improper dosage can cause severe damage to plants . The compound’s stability may be affected by light and humidity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(2,4-dichlorophenoxy)butanehydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
(E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学研究应用
(E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide shares structural similarities with other hydrazone derivatives and phenoxy compounds.
- Examples include (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide and (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)propanehydrazide.
Uniqueness
The uniqueness of (E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-13-7-8-16(14(19)10-13)24-9-3-6-17(23)21-20-11-12-4-1-2-5-15(12)22/h1-2,4-5,7-8,10-11,22H,3,6,9H2,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTXPLVFGPOGKD-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2790746.png)
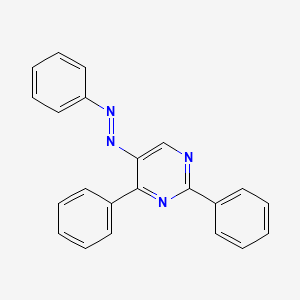
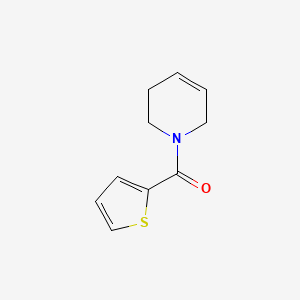
![N-(2,4-dimethoxyphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2790753.png)
![3,6-Dichloro-2-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2790754.png)
![4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2790756.png)
